molecular formula C7H9N3O B8725901 N-(2-aminopyridin-3-yl)acetamide

N-(2-aminopyridin-3-yl)acetamide

Cat. No.: B8725901
M. Wt: 151.17 g/mol
InChI Key: HMDOCRZUNBZAGA-UHFFFAOYSA-N
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Description

N-(2-aminopyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

N-(2-aminopyridin-3-yl)acetamide

InChI

InChI=1S/C7H9N3O/c1-5(11)10-6-3-2-4-9-7(6)8/h2-4H,1H3,(H2,8,9)(H,10,11)

InChI Key

HMDOCRZUNBZAGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=CC=C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,3-Diaminopyridine (28 g, 0.256 mole) and acetic anhydride (30 mL, 0.38 mole) were stirred at room temp in methylene chloride (770 mL) for 30 min. The mixture was concentrated in vacuo to a brown solid. Recrystallization from methylene chloride/hexane (10/1) gave off-white crystals (21.9 g, 57%) of 3-acetamido-2aminopyridine. This acetamide was combined with 3-chloro-2,4-pentanedione (20 g, 0.146 mole) in abs. ethanol (350 mL) and stirred under reflux for 20 hrs. After cooling, the mixture was diluted with methylene chloride (300 mL) and washed with water (3×300 mL). The organic phase was dried over magnesium sulfate and concentrated to a green solid. Recrystallization from methylene chloride/hexane (1/1) gave the title compound as green crystals (7.3 g, 21%, m.p. 173°-175° C.).
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28 g
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30 mL
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770 mL
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solvent
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Synthesis routes and methods II

Procedure details

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